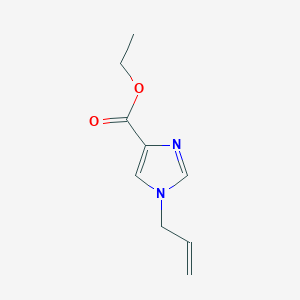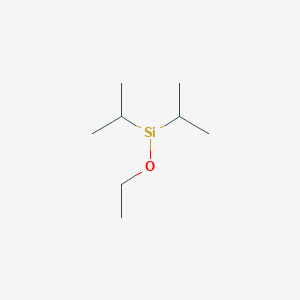
Diisopropylethoxysilane
説明
Diisopropylethoxysilane is a chemical compound with the formula C8H20OSi . It is a liquid substance used as a chemical intermediate for research . It is also known by the synonym Ethoxydiisopropylsilane .
Physical And Chemical Properties Analysis
Diisopropylethoxysilane is a liquid substance . Its density is 0.745 g/cm3, and it has a boiling point of 152.2±8.0 °C at 760 mmHg . The flash point is 45.9±18.4 °C .
科学的研究の応用
Surface Modification and Functionalization
Diisopropylethoxysilane and its derivatives play a significant role in the modification and functionalization of surfaces. For instance, gas-phase reactions involving aminopropylalkoxysilanes, such as aminopropyl dimethylethoxysilane, on silica surfaces have been extensively studied. These reactions involve the formation of Si-O-Si linkages and hydrogen bonding with surface hydroxyl groups, impacting surface properties significantly (White & Tripp, 2000). Additionally, aminosilanes are commonly used as coupling agents for silica surface functionalization. However, challenges such as the loss of covalently attached silane layers in aqueous media have been addressed by studying the hydrolytic stability of different aminosilanes (Smith & Chen, 2008).
Polymer Blend Compatibilization
In the field of polymer science, diisopropylethoxysilane derivatives are utilized in the compatibilization of polymer blends. Studies have been conducted on immiscible blends like polydimethylsiloxane (PDMS) and polyisoprene (PI), where block copolymers derived from diisopropylethoxysilane are used. These studies focus on aspects like coalescence suppression and interfacial elasticity, providing insights into the microstructural and rheological properties of these blends (Hemelrijck et al., 2004; Hemelrijck et al., 2005).
Magnetic Resonance Imaging (MRI) Applications
In the biomedical field, alkoxysilane functionalized materials, including those derived from diisopropylethoxysilane, have been developed for use as MRI contrast agents. Modification of superparamagnetic iron oxide nanoparticles with aminopropyl dimethylethoxysilane and other analogous alkoxysilanes has been studied. These modifications aim to create ultrathin functional surface coatings for improved MRI imaging (Larsen et al., 2012).
Chemical Process Optimization
In chemical engineering, the separation of mixtures containing diisopropylether, a derivative of diisopropylethoxysilane, has been studied to optimize processes like azeotropic and pressure-swing distillations. These studies contribute to the efficient separation of organic solvents, crucial in various industrial applications (Guang et al., 2019; Luo et al., 2014).
Novel Synthetic Approaches
Research has also been conducted on developing efficient synthetic approaches for organic-bridged alkoxysilanes, including triisopropoxysilanes. These approaches facilitate the formation of functional organosilica hybrids under mild sol-gel conditions, expanding the scope of diisopropylethoxysilane derivatives in material science applications (Maegawa et al., 2013).
Safety and Hazards
Diisopropylethoxysilane is a flammable liquid and vapor that causes serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat, open flames, sparks, and keeping the container tightly closed . In case of fire, water spray or fog, foam, carbon dioxide, or dry chemical should be used to extinguish .
作用機序
Target of Action
Diisopropylethoxysilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. The role of diisopropylethoxysilane in these reactions is to facilitate the formation of desired products by reacting with other compounds.
特性
InChI |
InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLSJOSQANDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylethoxysilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



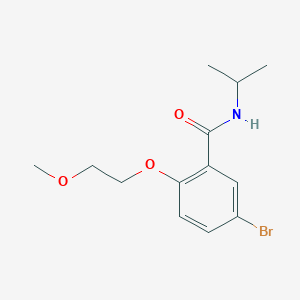
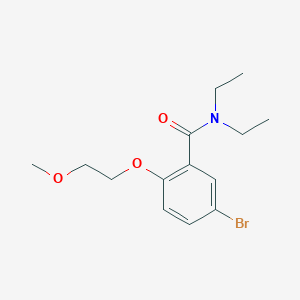
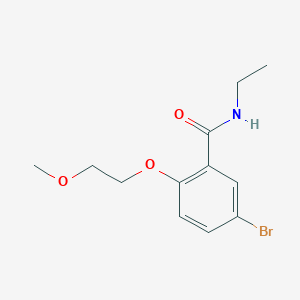


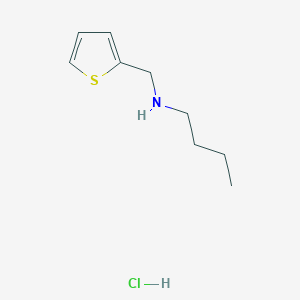


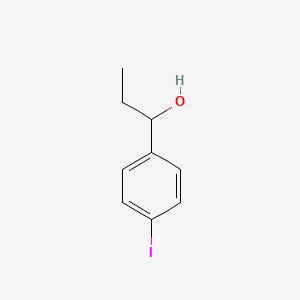
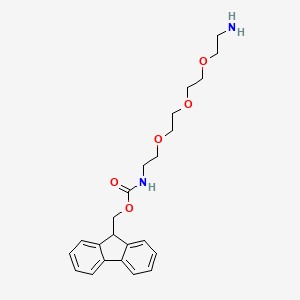
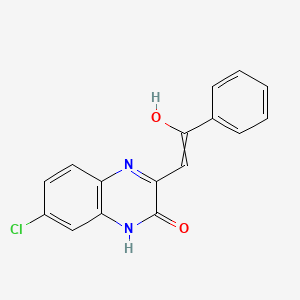
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
